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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethylbutane

Cat. No.: B154914

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-3,3-dimethylbutane (Neohexyl bromide), a key building block in organic synthesis.
The document is intended for researchers, scientists, and professionals in drug development,
offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

1-Bromo-3,3-dimethylbutane, with the chemical formula CeH13Br and a molecular weight of
165.07 g/mol , possesses a straightforward aliphatic structure.[1] Its spectroscopic signature is
well-defined, providing a clear example of how NMR, IR, and MS techniques can be used to
elucidate the structure of simple haloalkanes. The following sections detail the data obtained
from these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. For 1-Bromo-3,3-dimethylbutane, both *H and 3C NMR spectra provide
unambiguous evidence for its structure.

'H NMR Spectroscopy
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The *H NMR spectrum of 1-Bromo-3,3-dimethylbutane is characterized by three distinct
signals, corresponding to the three unique proton environments in the molecule. The spectrum
was recorded in deuterated chloroform (CDCIs) at 400 MHz.[2]

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.35 Triplet (t) 2H -CH2-Br
1.80 Triplet (t) 2H -CH2-C(CH3)s
0.90 Singlet (s) 9H -C(CHs)s

H NMR Peak Assignments and Coupling:

e The triplet at 3.35 ppm is assigned to the two protons of the methylene group directly
attached to the electronegative bromine atom (-CHz-Br). The signal is split into a triplet by
the two adjacent protons of the neighboring methylene group.

e The triplet at 1.80 ppm corresponds to the two protons of the other methylene group (-CH=-
C(CHs)3).[2] This signal is also a triplet due to coupling with the two protons of the
brominated methylene group.

e The singlet at 0.90 ppm represents the nine equivalent protons of the tert-butyl group (-
C(CHs)3).[2] This signal is a singlet because there are no adjacent protons to cause splitting.

3C NMR Spectroscopy

Due to the lack of readily available experimental 33C NMR data, a prediction of the spectrum
was performed. The predicted chemical shifts are consistent with the molecular structure of 1-
Bromo-3,3-dimethylbutane.
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Predicted Chemical Shift (8) ppm Assighment
46.5 -CH2-Br

38.8 -CH2-C(CH3)3
31.2 -C(CHs)s
29.1 -C(CH3)3

13C NMR Peak Assignments:

e The carbon atom bonded to the bromine (-CHz-Br) is predicted to have the most downfield

shift around 46.5 ppm due to the deshielding effect of the bromine atom.

o The methylene carbon adjacent to the tert-butyl group (-CH2-C(CHs)s3) is expected around

38.8 ppm.

e The quaternary carbon of the tert-butyl group (-C(CHs)3) is predicted at approximately 31.2

ppm.

e The three equivalent methyl carbons (-C(CHs)s) of the tert-butyl group are predicted to be

the most upfield, around 29.1 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-3,3-dimethylbutane reveals characteristic vibrational

frequencies associated with its functional groups. The spectrum was obtained from the NIST

WebBook.[3]

Wavenumber (cm~?) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)
1470-1450 Medium C-H bending (CH2 and CHs)
1365 Medium C-H bending (tert-butyl group)
650-550 Strong C-Br stretching
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IR Spectrum Interpretation:

e The strong and sharp absorptions in the 2950-2850 cm~? region are characteristic of C-H
stretching vibrations of the alkane backbone.

e The peaks in the 1470-1450 cm~1 range are attributed to the bending vibrations of the
methylene (-CHz) and methyl (-CHs) groups.

o Adistinct peak around 1365 cm~1 is indicative of the symmetric bending of the methyl groups
within the tert-butyl moiety.

e The strong absorption in the lower wavenumber region, between 650-550 cm~2, is a key
diagnostic peak for the C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 1-Bromo-3,3-dimethylbutane provides valuable
information about its molecular weight and fragmentation pattern. The spectrum is available
from the NIST WebBook.[4]

m/z Relative Intensity Proposed Fragment
164/166 Low [CeH13Br]* (Molecular lon)
108/110 Low [C2H4Br]*

85 Medium [CeHas3]*

57 High [CaHo]* (tert-butyl cation)
41 High [CsHs]* (allyl cation)

Mass Spectrum Fragmentation Analysis:

e The molecular ion peaks are observed at m/z 164 and 166 with an approximate 1:1 ratio,
which is characteristic of the presence of one bromine atom (due to the natural abundance of
its isotopes, 7°Br and &1Br).[4]
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e The peaks at m/z 108 and 110 likely correspond to the loss of a CaHs fragment (tert-butyl
radical), resulting in the [C2H4Br]* ion.

e The peak at m/z 85 arises from the loss of the bromine atom, forming the [CeH13]* cation.

e The base peak at m/z 57 is attributed to the highly stable tert-butyl cation, [CaHo]*, formed by
the cleavage of the C-C bond between the two methylene groups.[5]

e The prominent peak at m/z 41 is likely due to the formation of the stable allyl cation, [C3Hs]*,
through further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described.

NMR Spectroscopy

A sample of 1-Bromo-3,3-dimethylbutane is dissolved in a deuterated solvent, typically
CDCIs, and transferred to an NMR tube. The *H and 3C NMR spectra are acquired on a 400
MHz spectrometer. For *H NMR, the chemical shifts are referenced to the residual solvent peak
(CHCIs at 7.26 ppm). For 13C NMR, the chemical shifts are referenced to the solvent peak
(CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

A drop of neat liquid 1-Bromo-3,3-dimethylbutane is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is then recorded
using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small
amount of the sample is introduced into the instrument, where it is vaporized and bombarded
with a beam of high-energy electrons (typically 70 eV). The resulting positively charged
fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z)
and detected.
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Visualizations

The following diagrams illustrate the molecular structure and key spectroscopic relationships.

Caption: Molecular structure of 1-Bromo-3,3-dimethylbutane.
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Caption: *H NMR spin-spin coupling relationships.
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Caption: Proposed mass spectrometry fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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